3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3
CAS No.:
Cat. No.: VC18018977
Molecular Formula: C22H42N2O5Si2
Molecular Weight: 473.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H42N2O5Si2 |
|---|---|
| Molecular Weight | 473.8 g/mol |
| IUPAC Name | 1-[(2R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16?,17-,18+/m0/s1/i1D3 |
| Standard InChI Key | DDLOCFSZSYGOPG-HMOXHDCCSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2CC([C@@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure derives from thymidine, a deoxyribonucleoside composed of thymine linked to deoxyribose via a β-N1-glycosidic bond. The 3' and 5' hydroxyl groups of the sugar moiety are protected by TBDMS groups, which are bulkier than other silyl ethers like trimethylsilyl (TMS). These groups impart steric hindrance, preventing unwanted side reactions during oligonucleotide synthesis . The deuterium atoms are strategically incorporated into the molecule, typically at non-exchangeable positions, to minimize isotopic effects on reactivity while enhancing detectability in spectroscopic analyses .
Table 1: Key Structural and Physical Properties
Stability and Reactivity
Synthesis and Purification
Synthetic Pathway
The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 involves a multi-step protocol:
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Protection of Thymidine: Thymidine is treated with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base (e.g., imidazole) to protect the 3' and 5' hydroxyl groups. This step requires anhydrous conditions to prevent premature hydrolysis .
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Deuteration: Deuterium is introduced via hydrogen-deuterium exchange using deuterated reagents (e.g., D2O) or by employing deuterated starting materials. The process is optimized to ensure high isotopic purity (>98%) .
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Purification: Crude product is purified via column chromatography (silica gel) or preparative HPLC to remove unreacted silylating agents and byproducts .
Challenges and Optimizations
A key challenge lies in achieving selective protection of the 3' and 5' hydroxyls without affecting the 2' position, which is inherently unreactive in deoxyribose. Researchers have reported that using excess TBDMS-Cl (2.2 equivalents) and extended reaction times (24–48 hours) improves yields . Additionally, the deuterium incorporation step must avoid proton exchange at labile sites (e.g., hydroxyls), necessitating strict control of reaction pH and temperature.
Analytical and Biochemical Applications
Mass Spectrometry
The compound’s deuterium atoms produce a distinct mass shift () compared to non-deuterated analogs, enabling its use as an internal standard in quantitative MS. For example, in metabolomic studies, it aids in quantifying thymidine derivatives in biological matrices by compensating for ion suppression effects .
NMR Spectroscopy
Deuterium’s quadrupolar moment and lower natural abundance simplify spectral interpretation. The TBDMS groups’ NMR signals (e.g., δ −2 to −5 ppm) provide additional structural confirmation, while deuterium labeling resolves overlapping proton signals in crowded spectral regions.
Enzymatic Studies
The compound serves as a substrate analog in studies of DNA polymerases and kinases. Its silyl-protected hydroxyls mimic natural nucleotides’ steric bulk, allowing researchers to probe enzyme active-site flexibility. Kinetic isotope effects (KIEs) arising from deuterium substitution further elucidate reaction mechanisms .
Comparative Analysis with Related Compounds
3'-O-TBDMS Thymidine
Unlike the bis-protected derivative, 3'-O-TBDMS thymidine (PubChem CID: 453844) retains a free 5'-OH group. This difference impacts solubility and reactivity; the mono-protected compound is more prone to oxidation at the 5' position but is preferred in glycosylation reactions where a free hydroxyl is needed for coupling .
Table 2: Comparison of Silyl-Protected Thymidine Derivatives
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